2-Hydroxy-4-methyl-3-sulfobenzoic acid
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Overview
Description
2-Hydroxy-4-methyl-3-sulfobenzoic acid is an organic compound with the molecular formula C8H8O5S It is a derivative of benzoic acid, featuring hydroxyl, methyl, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-3-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonation of 2-Hydroxy-4-methylbenzoic acid using sulfuric acid or oleum under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to sulfonates under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of sulfonates.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-4-methyl-3-sulfobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-methyl-3-sulfobenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
- 2-Hydroxy-5-sulfobenzoic acid
- 4-Hydroxy-2-methylbenzoic acid
- 2-Hydroxy-4-methoxybenzoic acid
- 3-Hydroxy-4-sulfobenzoic acid
Uniqueness: 2-Hydroxy-4-methyl-3-sulfobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in chemical synthesis and biological assays .
Properties
CAS No. |
61641-19-8 |
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Molecular Formula |
C8H8O6S |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-2-3-5(8(10)11)6(9)7(4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
SFSKIPTXPPRAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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